

Przewalskinic acid A extraction and purification from *Salvia przewalskii*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Przewalskinic acid A*

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Application Notes and Protocols for Przewalskinic acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A is a phenolic acid initially identified in *Salvia przewalskii* Maxim., a perennial herb used in traditional medicine.^[1] This compound has garnered interest for its potent antioxidant properties and potential therapeutic applications in protecting against ischemia-reperfusion-induced damage in the brain and heart.^[1] However, the natural abundance of **Przewalskinic acid A** in *Salvia przewalskii* is notably low. An efficient alternative for its production is the enzymatic conversion of Salvianolic acid B, a more abundant precursor found in various *Salvia* species. This document provides detailed protocols for the extraction of a total phenolic acid fraction from *Salvia przewalskii* and the subsequent enzymatic synthesis and purification of **Przewalskinic acid A**.

Extraction of Total Phenolic Acids from *Salvia przewalskii*

This protocol outlines the extraction of a total phenolic acid (TPA) fraction from the roots and rhizomes of *Salvia przewalskii*. This extract can be used for further purification of various phenolic acids, including the precursor for **Przewalskinic acid A** synthesis, Salvianolic acid B.

Experimental Protocol: Total Phenolic Acid Extraction

- Plant Material Preparation:
 - Air-dry the fresh roots and rhizomes of *Salvia przewalskii* at room temperature ($25 \pm 2^{\circ}\text{C}$) for approximately three days.
 - Mechanically grind the dried plant material into a fine powder.
- Solvent Extraction:
 - Macerate and percolate the dried powder with 50% ethanol solution. A ratio of 1 kg of powder to 10 L of solvent is recommended.
 - Allow the percolation to proceed for 48 hours at room temperature.[\[2\]](#)
- Concentration:
 - Collect the ethanol extract and evaporate the solvent under reduced pressure at a temperature of 60°C to yield a dried ethanol-soluble extract.[\[2\]](#)
- Initial Purification using Macroporous Resin Chromatography:
 - Dissolve the dried extract in water.
 - Load the aqueous solution onto a column packed with macroporous adsorptive resin (e.g., AB-8).
 - Wash the column with water to remove unbound impurities.
 - Elute the phenolic acid fraction with 50% ethanol.
 - Concentrate the 50% ethanol eluate to yield the Total Phenolic Acid (TPA) extract.[\[3\]](#)

Data Presentation: Extraction Yield

Starting Material	Solvent	Extraction Method	Final Product	Yield (from 10 kg dried powder)
Dried roots and rhizomes of <i>S. przewalskii</i>	50% Ethanol	Percolation	Dried Ethanol-Soluble Extract	1.2 kg
Dried Ethanol-Soluble Extract	Water, 50% Ethanol	Macroporous Resin Chromatography	Total Phenolic Acid (TPA) Extract	500 g (from 1 kg of crude extract)

Enzymatic Synthesis of Przewalskinic acid A from Salvianolic acid B

Due to the low natural abundance of **Przewalskinic acid A**, a more efficient method for its production is through the enzymatic hydrolysis of Salvianolic acid B. This can be achieved using a crude enzyme preparation from *Aspergillus oryzae*.

Experimental Protocol: Enzymatic Synthesis and Purification

- Preparation of Crude Enzyme:
 - Culture *Aspergillus oryzae* (e.g., D30s strain) in a suitable medium to induce the production of hydrolytic enzymes.
 - Harvest the fungal mycelia and disrupt the cells to release the intracellular enzymes.
 - Prepare a crude enzyme extract through filtration and centrifugation.
- Enzymatic Reaction:
 - Dissolve Salvianolic acid B (previously isolated from the TPA extract of a high-yielding *Salvia* species like *S. miltiorrhiza*) in a suitable buffer.
 - Add the crude enzyme extract to the Salvianolic acid B solution.

- Incubate the reaction mixture under optimal conditions of temperature and pH for the enzymatic conversion.
- Purification of **Przewalskinic acid A**:
 - After the reaction is complete, terminate the enzymatic activity.
 - The resulting mixture will primarily contain **Przewalskinic acid A** and Danshensu.
 - Separate **Przewalskinic acid A** from the reaction mixture using chromatographic techniques such as silica gel, Sephadex LH-20, or RP-18 column chromatography.[3] Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation: Enzymatic Synthesis Yield and Purity

Starting Material	Product	Yield	Purity
75 g Salvianolic acid B	31.3 g Przewalskinic acid A	>86%	91.0%
13.1 g Danshensu	33%	95%	

Visualization of Workflows and Pathways

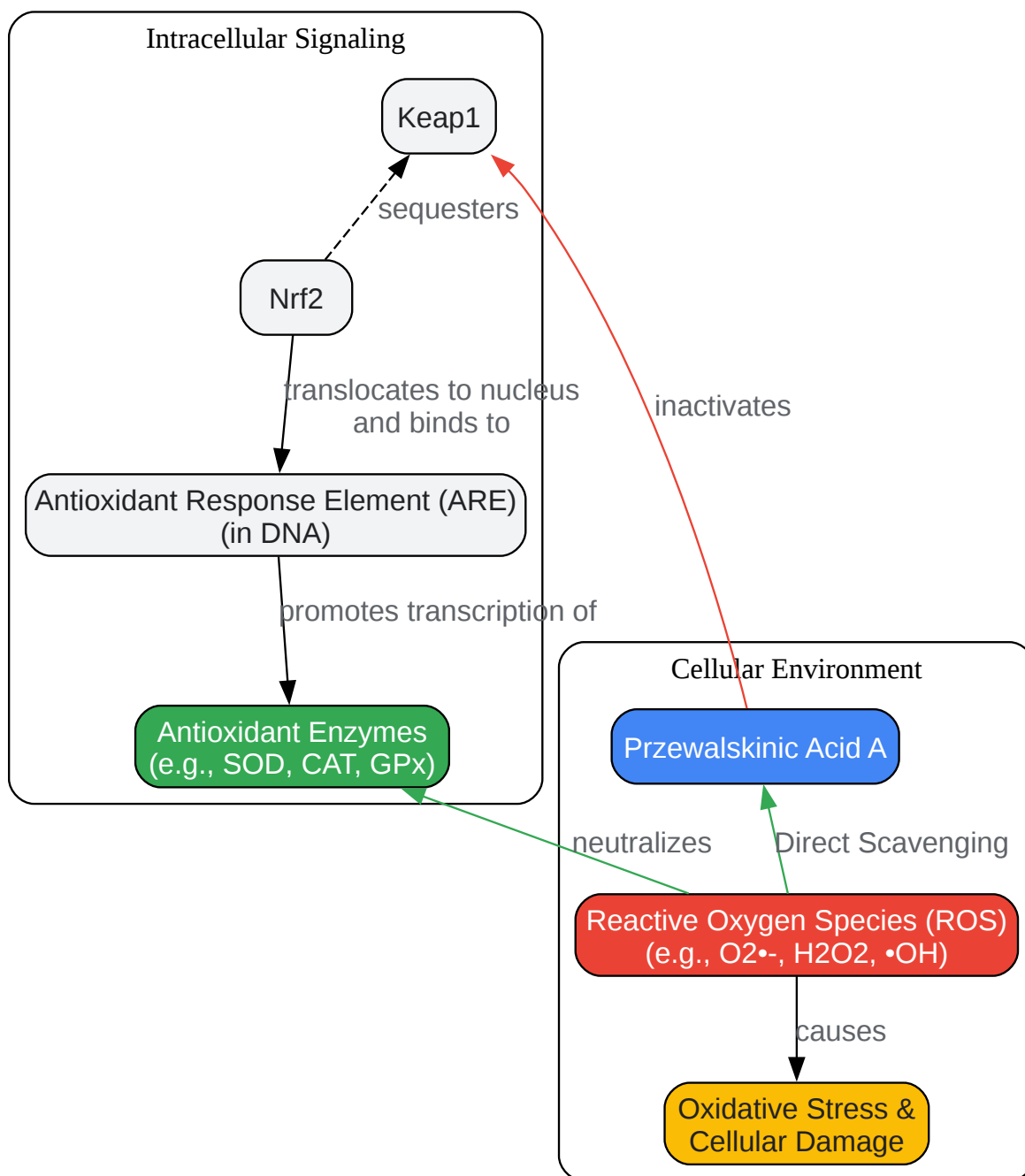
Experimental Workflow: Extraction and Synthesis of **Przewalskinic acid A**



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Caption: Workflow for the extraction of total phenolic acids and subsequent enzymatic synthesis of **Przewalskinic acid A**.

Signaling Pathway: Antioxidant Mechanism of Phenolic Acids

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Caption: Antioxidant signaling pathway of phenolic acids like **Przewalskinic acid A**.

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- To cite this document: BenchChem. [Przewalskinic acid A extraction and purification from Salvia przewalskii]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242426#przewalskinic-acid-a-extraction-and-purification-from-salvia-przewalskii]

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